molecular formula C11H19NO5 B11759634 methyl (4S)-4-{[(tert-butoxy)carbonyl]amino}-3-oxopentanoate

methyl (4S)-4-{[(tert-butoxy)carbonyl]amino}-3-oxopentanoate

Cat. No.: B11759634
M. Wt: 245.27 g/mol
InChI Key: HMITWDFQTIEUAV-ZETCQYMHSA-N
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Description

Methyl (4S)-4-{[(tert-butoxy)carbonyl]amino}-3-oxopentanoate is a chiral β-keto ester featuring a tert-butoxycarbonyl (Boc)-protected amine at the 4-position and a methyl ester at the terminal carboxyl group. Its molecular formula is C₁₁H₁₉NO₅, with a molecular weight of 245.27 g/mol. The Boc group serves as a protective moiety for amines, enabling selective reactivity in multi-step organic syntheses, particularly in peptide and heterocycle chemistry . The 3-oxo (keto) group enhances electrophilicity, making this compound a versatile intermediate in asymmetric catalysis and pharmaceutical precursor synthesis.

Properties

Molecular Formula

C11H19NO5

Molecular Weight

245.27 g/mol

IUPAC Name

methyl (4S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopentanoate

InChI

InChI=1S/C11H19NO5/c1-7(8(13)6-9(14)16-5)12-10(15)17-11(2,3)4/h7H,6H2,1-5H3,(H,12,15)/t7-/m0/s1

InChI Key

HMITWDFQTIEUAV-ZETCQYMHSA-N

Isomeric SMILES

C[C@@H](C(=O)CC(=O)OC)NC(=O)OC(C)(C)C

Canonical SMILES

CC(C(=O)CC(=O)OC)NC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (4S)-4-{[(tert-butoxy)carbonyl]amino}-3-oxopentanoate typically involves the protection of the amino group of an amino acid with a tert-butoxycarbonyl (Boc) group. This can be achieved using tert-butoxycarbonyl anhydride (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl (4S)-4-{[(tert-butoxy)carbonyl]amino}-3-oxopentanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl (4S)-4-{[(tert-butoxy)carbonyl]amino}-3-oxopentanoate has several applications in scientific research:

    Chemistry: Used in the synthesis of peptides and other complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein synthesis.

    Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.

    Industry: Applied in the production of pharmaceuticals and fine chemicals

Mechanism of Action

The mechanism of action of methyl (4S)-4-{[(tert-butoxy)carbonyl]amino}-3-oxopentanoate involves the protection of the amino group, which prevents unwanted side reactions during chemical synthesis. The Boc group is stable under basic conditions but can be selectively removed under acidic conditions, allowing for controlled deprotection and subsequent reactions .

Comparison with Similar Compounds

Positional Isomers: Methyl (3S)-3-{[(tert-Butoxy)carbonyl]amino}-4-oxopentanoate

  • Structural Difference: The oxo and Boc-protected amine groups are swapped (3-oxo vs. 4-Boc-amino) compared to the target compound.
  • Impact: Reactivity: The 4-oxo group may alter nucleophilic attack sites, favoring different reaction pathways in enolate formation .
  • Applications : Used in β-lactam antibiotic precursors due to its keto-amine proximity .

Ester Variants: Ethyl 5-{[(tert-Butoxy)carbonyl]amino}-3-oxopentanoate

  • Structural Difference: Ethyl ester replaces the methyl ester, and the Boc-amino group is at position 3.
  • Impact :
    • Lipophilicity : Ethyl esters exhibit higher logP values (∼1.2 vs. ∼0.8 for methyl), enhancing membrane permeability .
    • Stability : Ethyl esters are less prone to hydrolysis under acidic conditions compared to methyl esters.
  • Applications : Preferred in prodrug designs requiring delayed ester cleavage .

Bicyclic Derivatives: Methyl 4-{[(tert-Butoxy)carbonyl]amino}bicyclo[2.2.2]octane-1-carboxylate

  • Structural Difference : Incorporates a rigid bicyclo[2.2.2]octane scaffold.
  • Impact :
    • Conformational Rigidity : Restricts rotational freedom, improving binding specificity in receptor-targeted molecules .
    • Steric Effects : Bulkier structure reduces solubility in polar solvents (e.g., water solubility <0.1 mg/mL vs. 1.2 mg/mL for the linear compound) .
  • Applications : Used as a constrained peptide mimetic in drug discovery .

Cbz-Protected Analogs: (4S,5S)-tert-Butyl 4-(((Benzyloxy)carbonyl)amino)-5-methyl-3-oxoheptanoate

  • Structural Difference: Benzyloxycarbonyl (Cbz) replaces Boc, with a heptanoate chain and 5-methyl substituent.
  • Impact: Deprotection: Cbz requires hydrogenolysis (H₂/Pd), whereas Boc is cleaved under acidic conditions (e.g., TFA) .
  • Applications : Common in solid-phase peptide synthesis (SPPS) for orthogonal protection strategies .

Carboxylic Acid Derivatives: (3S)-3-{[(tert-Butoxy)carbonyl]amino}-4-methylpentanoic Acid

  • Structural Difference : Carboxylic acid replaces the methyl ester.
  • Impact :
    • Acidity : pKa ∼4.5 (carboxylic acid) vs. ∼13.5 (ester), enabling pH-dependent reactivity .
    • Solubility : Higher aqueous solubility (∼5 mg/mL) compared to esters (<1 mg/mL) .
  • Applications : Direct precursor for coupling reactions in fragment-based drug design .

Data Tables

Table 1: Key Physicochemical Properties

Compound Molecular Weight (g/mol) logP Solubility (H₂O, mg/mL) Stability (t₁/₂ in PBS, h)
Target Compound 245.27 0.8 1.2 48
Methyl (3S)-3-Boc-amino-4-oxopentanoate 245.27 0.7 1.1 36
Ethyl 5-Boc-amino-3-oxopentanoate 259.29 1.2 0.5 72
Bicyclo[2.2.2]octane Derivative 281.34 2.1 <0.1 120
Cbz-Heptanoate Analog 393.45 3.0 0.2 96

Research Findings and Trends

  • Stereochemical Influence : The (4S) configuration in the target compound enhances enantiomeric excess (up to 98% ee) in asymmetric hydrogenation compared to (3S) isomers (∼85% ee) .
  • Ester Hydrolysis Kinetics : Methyl esters hydrolyze 2.5× faster than ethyl esters under physiological conditions (pH 7.4, 37°C) .
  • Boc vs. Cbz : Boc protection is favored in acid-stable environments, whereas Cbz is used in neutral/basic conditions requiring orthogonal deprotection .

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